![molecular formula C19H28F3NO4S2 B6039619 1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene](/img/structure/B6039619.png)
1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene, also known as DNMT inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in epigenetic research. This compound is a potent inhibitor of DNA methyltransferase (DNMT), an enzyme that plays a crucial role in the epigenetic regulation of gene expression.
作用机制
1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene inhibitors work by binding to the active site of 1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene enzymes, preventing them from adding methyl groups to the cytosine bases of DNA. This results in a decrease in DNA methylation levels, leading to changes in gene expression patterns. 1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene inhibitors can target specific 1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene isoforms, leading to selective changes in gene expression patterns.
Biochemical and Physiological Effects
1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene inhibitors have been shown to have significant biochemical and physiological effects. They can induce changes in gene expression patterns, leading to alterations in cellular processes such as cell proliferation, differentiation, and apoptosis. 1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene inhibitors have also been shown to have anti-cancer effects, as they can induce tumor cell death and inhibit tumor growth.
实验室实验的优点和局限性
1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene inhibitors have several advantages for lab experiments, including their ability to induce changes in gene expression patterns and their potential applications in epigenetic research. However, 1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene inhibitors also have some limitations, including their potential toxicity and off-target effects. Careful control of dosages and experimental conditions is necessary to ensure accurate and reliable results.
未来方向
1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene inhibitors have significant potential for future research and development. Some possible future directions include the development of more selective and potent 1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene inhibitors, the identification of new 1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene isoforms and their specific roles in gene expression regulation, and the exploration of the potential applications of 1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene inhibitors in disease treatment and prevention.
Conclusion
In conclusion, 1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene inhibitors are a promising class of compounds with significant potential applications in epigenetic research. They have been shown to induce changes in gene expression patterns, leading to alterations in cellular processes and potential anti-cancer effects. However, careful control of dosages and experimental conditions is necessary to ensure accurate and reliable results. Future research and development in this area hold significant promise for the advancement of epigenetic research and disease treatment and prevention.
合成方法
1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene inhibitors can be synthesized using various methods, including the reaction of a benzene derivative with a trifluoromethylthiolating agent and a sulfonating agent. The reaction produces a sulfonyl chloride intermediate, which is then reacted with a nitrobenzene derivative to form the final product. The synthesis process involves multiple steps and requires careful control of reaction conditions to achieve high yields and purity.
科学研究应用
1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene inhibitors have been extensively studied for their potential applications in epigenetic research. Epigenetics refers to the study of heritable changes in gene expression that do not involve alterations in the DNA sequence. DNA methylation, which is the addition of a methyl group to the cytosine base of DNA, is a critical epigenetic modification that plays a crucial role in gene expression regulation. 1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene inhibitors have been shown to effectively reduce DNA methylation levels, leading to changes in gene expression patterns.
属性
IUPAC Name |
1-dodecylsulfonyl-2-nitro-4-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28F3NO4S2/c1-2-3-4-5-6-7-8-9-10-11-14-29(26,27)18-13-12-16(28-19(20,21)22)15-17(18)23(24)25/h12-13,15H,2-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJODDXHTRDIGAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)C1=C(C=C(C=C1)SC(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

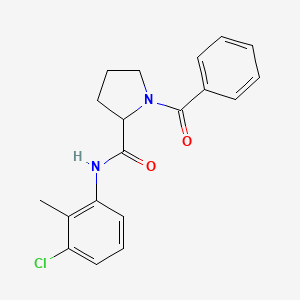
![1-[4-(4-isopropylphenoxy)-2-buten-1-yl]piperazine](/img/structure/B6039546.png)
![2-[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B6039550.png)
![2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6039554.png)
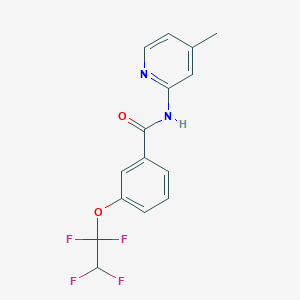
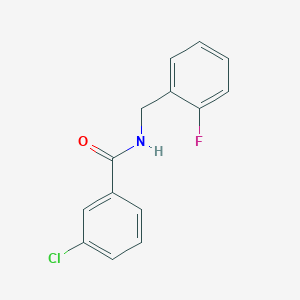
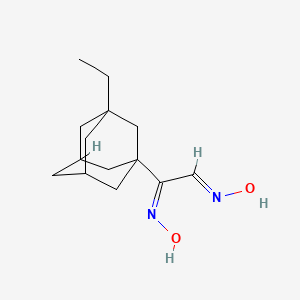
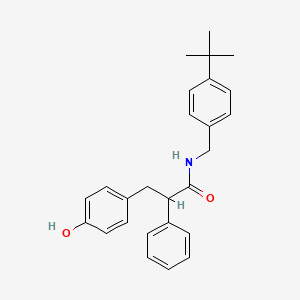
![2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6039589.png)
![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(4-fluorophenyl)ethanamine](/img/structure/B6039597.png)
![2-[1-benzyl-4-(3-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6039606.png)
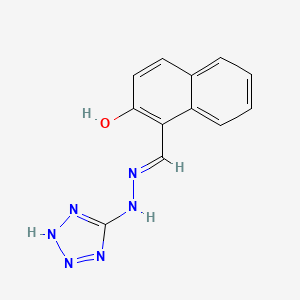
![methyl 5-benzyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6039623.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6039635.png)